molecular formula C7H7IN2O2 B13659219 Methyl 3-iodo-5-methylpyrazine-2-carboxylate

Methyl 3-iodo-5-methylpyrazine-2-carboxylate

Cat. No.: B13659219
M. Wt: 278.05 g/mol
InChI Key: UAOKHHHXBMTTNA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-5-methylpyrazine-2-carboxylate typically involves the iodination of 5-methylpyrazine-2-carboxylic acid followed by esterification. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification is usually performed using methanol in the presence of an acid catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Methyl 3-iodo-5-methylpyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-5-methylpyrazine-2-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pyrazine ring can engage in π-π interactions and hydrogen bonding, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

methyl 3-iodo-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C7H7IN2O2/c1-4-3-9-5(6(8)10-4)7(11)12-2/h3H,1-2H3

InChI Key

UAOKHHHXBMTTNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)I)C(=O)OC

Origin of Product

United States

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